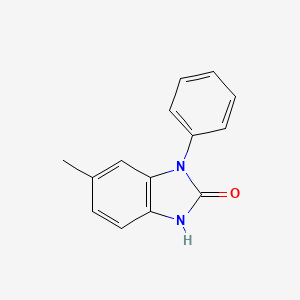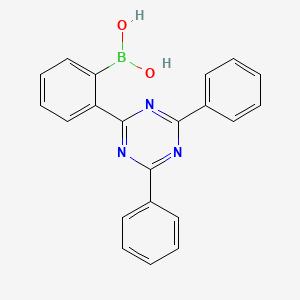
6-Methyl-1-phenylbenzimidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1-phenylbenzimidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes. The presence of a methyl group and a phenyl group in the structure may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-phenylbenzimidazol-2(3H)-one can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 6-methyl-1-phenyl-2-carboxylic acid, under acidic or basic conditions. The reaction typically requires heating and may involve catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale batch or continuous processes. These methods may include the use of high-pressure reactors, automated control systems, and purification techniques such as crystallization or chromatography to ensure product purity.
化学反応の分析
Types of Reactions
6-Methyl-1-phenylbenzimidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methyl groups, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent for treating various diseases.
Industry: Applications in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 6-Methyl-1-phenylbenzimidazol-2(3H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting essential cellular processes. The molecular targets and pathways involved can vary and require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Methyl-1-phenylbenzimidazol-2(3H)-one include other benzimidazole derivatives such as:
- 1-Phenylbenzimidazole
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
Comparison
Compared to these similar compounds, this compound may exhibit unique properties due to the presence of both a methyl group and a phenyl group. These substituents can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other benzimidazole derivatives.
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
5-methyl-3-phenyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H12N2O/c1-10-7-8-12-13(9-10)16(14(17)15-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |
InChIキー |
HYKOXWVVDCZSJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-4-carboxylic Acid](/img/structure/B13704870.png)


![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)






